6-Methylpyrrolo[2,1-b][1,3]thiazole
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Overview
Description
6-Methylpyrrolo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrrolo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a pyrrole derivative . Another approach includes the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high efficiency and scalability. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrrolo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methylpyrrolo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-b][1,3]thiazole: Lacks the methyl group at the 6-position.
Pyrrolo[2,1-b][1,3]oxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.
Pyrrolo[2,1-b][1,3]imidazole: Contains a nitrogen atom instead of sulfur in the thiazole ring.
Uniqueness
6-Methylpyrrolo[2,1-b][1,3]thiazole is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
1122-34-5 |
---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.20 g/mol |
IUPAC Name |
6-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-4-7-8(5-6)2-3-9-7/h2-5H,1H3 |
InChI Key |
VOAMQAQHYKIFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CSC2=C1 |
Origin of Product |
United States |
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